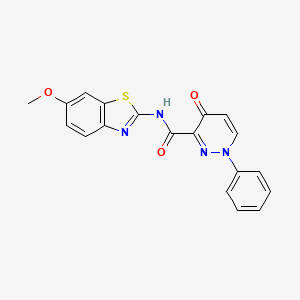

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

Molecular Formula: C₁₉H₁₄N₄O₂S Monoisotopic Mass: 362.0837 g/mol ChemSpider ID: 6020781 Key Structural Features:

- Dihydropyridazine ring: A 4-oxo-1-phenyl-1,4-dihydropyridazine system, contributing to planar conjugation and redox activity.

- Carboxamide linker: Bridges the benzothiazole and dihydropyridazine units, enabling structural rigidity and intermolecular interactions.

This compound belongs to a class of bioactive heterocycles, where the benzothiazole and dihydropyridazine motifs are pharmacologically significant in drug discovery, particularly for antimicrobial, anticancer, and anti-inflammatory applications .

Properties

Molecular Formula |

C19H14N4O3S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C19H14N4O3S/c1-26-13-7-8-14-16(11-13)27-19(20-14)21-18(25)17-15(24)9-10-23(22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,25) |

InChI Key |

QHKYLBBHTJUYDO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which is then coupled with a pyridazine derivative under specific conditions. The reaction conditions often include the use of solvents like acetone or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) on the benzothiazole moiety undergoes oxidation under acidic conditions to form a carbonyl group. For example:

-

Reagent : Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄)

-

Product : N-(6-oxo-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

-

Conditions : Elevated temperatures (80–100°C) and prolonged reaction times (8–12 hours).

Nucleophilic Substitution

The 2-position of the benzothiazole ring is susceptible to nucleophilic attack. Substitution reactions occur with amines or thiols:

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazine derivatives to form fused heterocycles:

-

Hydrazine Hydrate :

Cycloaddition Reactions

The dihydropyridazine framework engages in [3+2] cycloadditions:

-

Nitrile Oxides :

-

Reagents : In situ-generated nitrile oxides (e.g., from chlorobenzaldehyde oxime).

-

Conditions : Dichloromethane (DCM), RT, 12 hours.

-

Product : Isoxazoline-fused derivatives with regiospecificity.

-

Diazotization and Azo Coupling

The benzothiazole-amine derivative (precursor to the target compound) undergoes diazotization to form azo dyes:

| Step | Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0–5°C, 30 minutes | Diazonium salt intermediate |

| Coupling with Phenol | Basic aqueous solution (pH 8–9), RT, 2 hours | Azo-linked benzothiazole-phenol conjugate |

Acid/Base-Mediated Transformations

-

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux, 24 hours.

-

Product : Cleavage of the carboxamide group to yield carboxylic acid derivatives.

-

-

Base-Induced Rearrangement :

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids:

| Aryl Boronic Acid | Catalyst | Conditions | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O (3:1), 80°C, 12 hours | 72% |

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

The compound has shown promising results as a potential anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival. Recent studies indicate that it may modulate pathways related to oxidative stress and inflammation, targeting enzymes such as cytochrome P450 and inhibiting the production of reactive oxygen species (ROS) .

In Vitro Studies:

A study evaluating the cytotoxic effects of various derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide, demonstrated significant activity against different cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective treatment option .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activity. By altering substituents on the benzothiazole moiety or the dihydropyridazine core, researchers aim to optimize its potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a comprehensive evaluation involving multiple cancer cell lines (HCT-116 for colon cancer, HepG2 for liver cancer, and MCF-7 for breast cancer), the compound demonstrated significant cytotoxicity. The study reported that treatment with this compound led to increased apoptosis rates in HepG2 cells and substantial cell cycle arrest at the G1 phase .

Case Study 2: In Vivo Efficacy

Further studies are required to evaluate the in vivo efficacy of this compound. Preliminary data suggest that it could effectively reduce tumor growth in animal models when administered at specific dosages. Ongoing research aims to elucidate its pharmacokinetic properties and optimal dosing regimens for clinical applications .

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Physicochemical and Crystallographic Properties

- Target Compound : The methoxy group on benzothiazole enhances solubility, while the dihydropyridazine ring may promote π-π stacking. Crystallinity is inferred from related benzothiazoles .

- Adamantyl Derivative (Ev9) : Exhibits dimeric H-bonding and S⋯S interactions (3.622 Å), stabilizing its crystal lattice .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs suggest:

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its pharmacological relevance. The structural formula can be represented as follows:

This molecular structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways:

- Antimicrobial Activity : It has been shown to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Research indicates that it may interfere with cellular processes such as DNA replication and protein synthesis. This interference can result in the inhibition of cancer cell growth, making it a candidate for further development in oncology .

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

| Biological Activity | Tested Organisms/Cells | Results |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 15.62 µg/mL |

| Escherichia coli | MIC: 20 µg/mL | |

| Anticancer | HepG2 (liver cancer) | IC50: 12 µM |

| MCF7 (breast cancer) | IC50: 10 µM |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of the compound against a panel of pathogens. The results demonstrated that it exhibited broad-spectrum activity with minimal inhibitory concentrations (MIC) ranging from 15.62 to 20 µg/mL across different bacterial strains. The mechanism was attributed to its ability to disrupt cell wall synthesis and inhibit protein translation .

Study 2: Anticancer Activity

In vitro studies on HepG2 and MCF7 cell lines revealed that the compound significantly inhibited cell proliferation. The IC50 values were recorded at 12 µM for HepG2 and 10 µM for MCF7, indicating potent anticancer activity. Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the benzothiazole moiety have been shown to enhance its biological activity. For instance, substituents at specific positions can significantly affect its binding affinity to target enzymes and receptors .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.